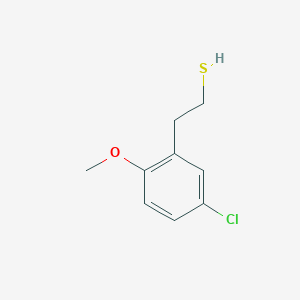

2-(3-Chloro-6-methoxyphenyl)ethanethiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-11-9-3-2-8(10)6-7(9)4-5-12/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWRIYSJMLGZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Chloro 6 Methoxyphenyl Ethanethiol and Congeneric Structures

Strategic Precursor Synthesis and Targeted Functional Group Elaboration

The cornerstone of any successful synthesis of 2-(3-chloro-6-methoxyphenyl)ethanethiol lies in the methodical construction of the substituted benzene (B151609) ring. This involves the carefully orchestrated introduction of the chloro and methoxy (B1213986) groups at the desired positions, followed by the formation of the ethanethiol (B150549) side chain.

Precision Strategies for Benzene Ring Substitution: Chloro and Methoxy Moieties

The 1-chloro-4-methoxy substitution pattern on the benzene ring is a common motif in various chemical entities. However, achieving the specific 3-chloro-6-methoxy arrangement requires a nuanced approach, often starting from precursors where the directing effects of the substituents can be strategically exploited.

A plausible and efficient route to the key precursor, 3-chloro-6-methoxytoluene, commences with 2,6-dichlorotoluene (B125461). In a nucleophilic aromatic substitution reaction, one of the chloro groups can be selectively replaced by a methoxy group. This reaction is typically carried out by treating 2,6-dichlorotoluene with sodium methoxide (B1231860) in an aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds at elevated temperatures, generally between 40-170°C, for a duration of 2-20 hours. google.com To further drive the methylation of any remaining hydroxylated byproducts, a phase transfer catalyst and chloromethane (B1201357) gas can be employed. google.com This method provides a high yield of over 93% for 6-chloro-2-methoxytoluene, which is an isomeric equivalent of 3-chloro-6-methoxytoluene. google.com

The regioselectivity of chlorination on anilines and phenols can also be controlled to achieve the desired substitution pattern. For instance, the chlorination of 2-methylphenol (o-cresol) can be a viable route. The hydroxyl group is a strong ortho-, para-director, and by using appropriate blocking groups or controlling reaction conditions, chlorination can be directed to the desired position. Subsequent methylation of the hydroxyl group would then yield the target substituted toluene (B28343).

An alternative strategy involves the halogenation of a methoxy-substituted toluene. The methoxy group is a potent ortho-, para-directing group. Therefore, direct chlorination of 2-methoxytoluene would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the methoxy group. The use of ionic liquids as catalysts, such as [BMIM]Cl-2ZnCl2, has been shown to influence the regioselectivity of toluene chlorination, favoring the formation of o-chlorotoluene. mdpi.comresearchgate.net However, achieving the specific 3-chloro-6-methoxy substitution pattern from 2-methoxytoluene via direct chlorination remains a challenge due to the strong directing effect of the methoxy group.

Elucidation of Methods for Ethanethiol Side Chain Formation

With the appropriately substituted benzene ring in hand, the next critical phase is the construction of the ethanethiol side chain. This can be accomplished through a multi-step sequence, typically involving the introduction of a two-carbon unit, followed by conversion to the thiol.

A common strategy involves the side-chain halogenation of the toluene precursor. The benzylic position of 3-chloro-6-methoxytoluene can be selectively halogenated, for example, through radical chlorination, to yield 3-chloro-6-methoxybenzyl chloride. google.com This benzylic halide is a versatile intermediate for introducing the two-carbon side chain.

One established method to extend the carbon chain is through cyanation. The 3-chloro-6-methoxybenzyl chloride can be reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO to form 2-(3-chloro-6-methoxyphenyl)acetonitrile. prepchem.com This nucleophilic substitution reaction provides a direct route to a two-carbon side chain with a terminal functional group that can be further elaborated.

The nitrile group of 2-(3-chloro-6-methoxyphenyl)acetonitrile can then be hydrolyzed under acidic or basic conditions to yield 2-(3-chloro-6-methoxyphenyl)acetic acid. prepchem.comacs.org For instance, refluxing the nitrile with a strong acid like hydrobromic acid can effectively achieve this transformation. prepchem.com

The resulting carboxylic acid serves as a key intermediate for the introduction of the thiol functionality. The acid can be reduced to the corresponding primary alcohol, 2-(3-chloro-6-methoxyphenyl)ethanol. This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Finally, the alcohol can be converted to the target ethanethiol. This transformation can be accomplished through several methods. A common approach is to first convert the alcohol to a good leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide), followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The reaction with thiourea forms an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the thiol.

Specialized Synthetic Routes and Mechanistic Considerations

Beyond the general strategies, a deeper dive into specific reaction classes reveals a wealth of methodologies applicable to the synthesis of 2-(3-chloro-6-methoxyphenyl)ethanethiol and its congeners.

Comprehensive Analysis of Thiolation Reactions for Aryl Systems

Direct thiolation of an aryl halide is a powerful method for forming carbon-sulfur bonds. While this approach would not directly yield the ethanethiol side chain, it is a fundamental reaction in the synthesis of aryl thiols and related structures. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for thiolation. These reactions typically employ a palladium or copper catalyst to couple an aryl halide with a thiol in the presence of a base.

For the synthesis of an aryl ethanethiol, a more indirect approach is necessary. As outlined previously, the ethanethiol group is typically constructed from a pre-functionalized aromatic ring. The final thiolation step often involves the conversion of an alcohol or halide.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Conversion of Alcohol to Thiol | 1. Mesyl chloride, triethylamine; 2. Sodium hydrosulfide | Thiol | - | General Method |

| Conversion of Alcohol to Thiol | 1. PBr₃; 2. Thiourea; 3. NaOH | Thiol | - | General Method |

| Conversion of Alcohol to Thiol | Lawesson's Reagent, Toluene, Reflux | Thiol | Variable | google.com |

This table represents general methodologies and yields are highly substrate-dependent.

Investigation of Reductive Methodologies in Thiol Synthesis

The reduction of various sulfur-containing functional groups provides another avenue to thiols. For instance, disulfides can be reduced to the corresponding thiols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT). This method would be applicable if a dimeric disulfide precursor, bis(2-(3-chloro-6-methoxyphenyl)ethyl) disulfide, were synthesized.

Another reductive approach involves the reduction of sulfonic acids or sulfonyl chlorides. However, these methods are less common for the synthesis of simple alkanethiols and are more relevant for the preparation of aryl thiols.

The most pertinent reductive methodology for the synthesis of 2-(3-chloro-6-methoxyphenyl)ethanethiol is the reduction of the corresponding carboxylic acid, 2-(3-chloro-6-methoxyphenyl)acetic acid, to the alcohol, 2-(3-chloro-6-methoxyphenyl)ethanol. This is a crucial step in the multi-step synthesis outlined in section 2.1.2.

| Starting Material | Reducing Agent | Product | Reference |

| 2-(3-chloro-6-methoxyphenyl)acetic acid | LiAlH₄ | 2-(3-chloro-6-methoxyphenyl)ethanol | General Method |

| Bis(2-(3-chloro-6-methoxyphenyl)ethyl) disulfide | NaBH₄ | 2-(3-chloro-6-methoxyphenyl)ethanethiol | General Method |

Exploitation of Nucleophilic Substitution Approaches Utilizing Thioalkoxide Anions

A highly effective and widely used method for the synthesis of thiols is the nucleophilic substitution of an alkyl halide with a thioalkoxide anion or a synthetic equivalent. In the context of synthesizing 2-(3-chloro-6-methoxyphenyl)ethanethiol, a precursor such as 2-(3-chloro-6-methoxyphenyl)ethyl halide (e.g., bromide or chloride) would be required.

This halide can be prepared from the corresponding alcohol, 2-(3-chloro-6-methoxyphenyl)ethanol, by treatment with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The subsequent reaction with a sulfur nucleophile is typically straightforward. Common reagents include sodium hydrosulfide (NaSH), potassium thioacetate (B1230152), or thiourea.

The use of potassium thioacetate is particularly advantageous as it forms a thioacetate intermediate, which is less prone to oxidation than the free thiol. The thioacetate can then be easily hydrolyzed under basic conditions (e.g., with sodium hydroxide) to afford the desired thiol.

| Electrophile | Nucleophile | Intermediate/Product | Reagents for Final Step | Final Product |

| 2-(3-chloro-6-methoxyphenyl)ethyl bromide | Potassium thioacetate | S-(2-(3-chloro-6-methoxyphenyl)ethyl) ethanethioate | NaOH, H₂O | 2-(3-chloro-6-methoxyphenyl)ethanethiol |

| 2-(3-chloro-6-methoxyphenyl)ethyl bromide | Thiourea | 2-(2-(3-chloro-6-methoxyphenyl)ethyl)isothiouronium bromide | NaOH, H₂O | 2-(3-chloro-6-methoxyphenyl)ethanethiol |

Exploration of Green Chemistry Principles in Synthetic Pathway Design

The growing emphasis on sustainable industrial practices has positioned green chemistry as a foundational element in the design of synthetic routes for fine chemicals, including 2-(3-Chloro-6-methoxyphenyl)ethanethiol and its structural analogs. The twelve principles of green chemistry offer a framework for chemists to design processes that are safer, more efficient, and environmentally benign by minimizing waste, reducing energy consumption, and using less hazardous materials. kaist.ac.krunibo.ittandfonline.com The application of these principles to the synthesis of aryl thiols is critical, given that traditional methods often involve hazardous reagents, harsh conditions, and the generation of significant waste streams. beilstein-journals.org

Modern synthetic strategies increasingly aim to incorporate these principles from the initial design phase. Key areas of focus include maximizing atom economy, employing safer solvents, utilizing catalytic reagents, and designing for energy efficiency. libretexts.orgnih.gov

Atom Economy

A central tenet of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in a process into the final product. nih.govprimescholars.com Reactions with poor atom economy generate substantial waste, even with high percentage yields. For instance, a classical laboratory synthesis of an ethanethiol might proceed from the corresponding 2-phenylethanol (B73330) derivative via conversion to an ethyl bromide, followed by reaction with a sulfur source like thiourea and subsequent hydrolysis.

A plausible conventional pathway to the target molecule could start from 2-(3-chloro-6-methoxyphenyl)ethyl bromide. The reaction with thiourea forms an isothiouronium salt, which is then hydrolyzed to yield the final thiol. While effective, this multi-step process has a suboptimal atom economy due to the use of stoichiometric reagents and the formation of byproducts like sodium bromide and urea. libretexts.org

Newer methods that improve atom economy are being developed. google.com For example, catalytic approaches that directly functionalize a C-H bond or utilize addition reactions are inherently more atom-economical. Diels-Alder reactions, for instance, are known for their 100% atom economy. nih.gov While not directly applicable to this specific synthesis, the underlying principle of addition reactions guides the development of greener alternatives.

Table 1: Theoretical Atom Economy Comparison for Aryl Ethanethiol Synthesis This table presents a conceptual comparison of atom economy for different synthetic approaches to a generic phenylethanethiol. Actual values may vary based on specific reagents and substrates.

Safer Solvents and Reaction Conditions

The vast majority of waste in chemical processes comes from solvents. unibo.it Green chemistry advocates for the reduction or replacement of volatile and hazardous organic solvents with safer alternatives. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. acs.org Research has demonstrated the feasibility of synthesizing various sulfur-containing heterocycles and thiophenols in aqueous media. acs.orgorganic-chemistry.org For example, CuI-nanoparticles have been used to catalyze the synthesis of thiophenols from aryl halides and sulfur powder in water, achieving high yields. organic-chemistry.orgthieme-connect.de Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and can be recycled, as demonstrated in the synthesis of thioamides. rsc.org

Furthermore, designing reactions that operate at ambient temperature and pressure significantly reduces energy consumption. nih.gov The development of photocatalytic methods, which use visible light as a sustainable energy source, aligns perfectly with this principle. acs.orgnih.gov These reactions can often be performed at room temperature, offering a significant advantage over methods requiring high heat. acs.org

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, carry out a single reaction thousands of times. nih.gov This reduces waste and often leads to higher selectivity. The synthesis of thiols and thioethers has greatly benefited from the development of various catalytic systems.

Transition-metal catalysis, particularly with palladium and copper, is a powerful tool for forming C–S bonds. beilstein-journals.orgnih.gov Ligand development has enabled these reactions to proceed under milder conditions with broader substrate scopes. mdpi.com For instance, CuI-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction, provides aryl thiols in good to excellent yields and tolerates a wide range of functional groups. organic-chemistry.org

More recently, photocatalysis has emerged as a potent, green alternative. These methods can activate otherwise unreactive bonds, such as those in aryl chlorides, under mild conditions using light and an organocatalyst. acs.org A notable development is the thiol-free synthesis of aryl alkyl thioethers from inexpensive alcohols and aryl chlorides, where tetramethylthiourea (B1220291) serves as the sulfur source in a photochemically-driven process. acs.org Nickel-catalyzed cross-couplings, activated by an iridium photoredox catalyst, have also been successful for C-S bond formation with remarkable functional group tolerance. acs.org

Table 2: Selected Green Catalytic Methods for Aryl Thiol and Thioether Synthesis This table summarizes findings from various research papers on greener catalytic approaches relevant to the synthesis of the target compound's structural class.

Reactivity Profiles and Elucidated Reaction Mechanisms of 2 3 Chloro 6 Methoxyphenyl Ethanethiol

Thiol-Mediated Organic Transformations

Reactivity of the Substituted Aromatic Moiety

The reactivity of the benzene (B151609) ring in 2-(3-chloro-6-methoxyphenyl)ethanethiol is dictated by the electronic effects of its substituents: the chloro group, the methoxy (B1213986) group, and the ethanethiol (B150549) group. In electrophilic aromatic substitution, these groups influence both the rate of reaction and the regioselectivity of the substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. This is governed by the interplay of two major electronic effects: the resonance effect (electron donation or withdrawal through pi orbitals) and the inductive effect (electron donation or withdrawal through sigma bonds).

The substituents on the aromatic ring of 2-(3-chloro-6-methoxyphenyl)ethanethiol are:

A Methoxy Group (-OCH₃): This group is a strong activating group. organicchemistrytutor.com It exerts a strong electron-donating resonance effect due to the lone pairs on the oxygen atom, which delocalize into the aromatic ring. organicchemistrytutor.com This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu This resonance effect outweighs its electron-withdrawing inductive effect (due to the electronegativity of oxygen). The methoxy group is an ortho, para-director. organicchemistrytutor.comyoutube.com

An Ethanethiol Group (-CH₂CH₂SH): The alkyl portion of this group is weakly activating through an inductive effect. The sulfur atom, similar to oxygen, has lone pairs that could participate in resonance, but this effect is generally weaker for second-row elements. For the purpose of directing effects, the entire alkylthioethyl group is generally considered a weak ortho, para-director.

Directing Effects in Concert and Opposition:

In 2-(3-chloro-6-methoxyphenyl)ethanethiol, the substituents are positioned at carbons 1, 2, and 4 (assuming the ethanethiol is at C1, methoxy at C2, and chloro at C4 for this analysis, though the IUPAC name places the chloro at C3 and methoxy at C6 relative to the ethanethiol side chain). For clarity, based on the IUPAC name 2-(3-Chloro-6-methoxyphenyl)ethanethiol, the substitution pattern is:

C1: -CH₂CH₂SH

C2: H

C3: -Cl

C4: H

C5: H

C6: -OCH₃

The directing effects of these groups are as follows:

The methoxy group at C6 strongly directs incoming electrophiles to the ortho position (C5) and the para position (C3, which is already substituted).

The chloro group at C3 weakly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6, already substituted).

The ethanethiol group at C1 is a weak ortho, para-director, pointing to C2 and C6 (both substituted or influenced by other groups).

Considering the combined influence, the powerful activating and directing effect of the methoxy group is expected to dominate. It strongly activates the ring, particularly at the positions ortho and para to it. The para position (C3) is blocked by the chloro group. The ortho position at C5 is vacant and is therefore a highly probable site for electrophilic attack. The other ortho position (C1) is substituted.

Interactive Data Table: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | C6 | Strong Resonance Donation, Weak Inductive Withdrawal | Strong Activating | ortho, para |

| -Cl | C3 | Strong Inductive Withdrawal, Weak Resonance Donation | Weak Deactivating | ortho, para |

| -CH₂CH₂SH | C1 | Weak Inductive Donation | Weak Activating | ortho, para |

Participation in Metal-Catalyzed Cross-Coupling Reactions

There is no available research data on the use of 2-(3-Chloro-6-methoxyphenyl)ethanethiol as a substrate or reactant in any form of metal-catalyzed cross-coupling reactions. The behavior of the thiol group or the chloro-aromatic system in the presence of common catalysts such as palladium, nickel, or copper complexes has not been reported.

Stereochemical Outcomes and Diastereoselectivity in Reactions

Similarly, the stereochemical aspects of reactions involving 2-(3-Chloro-6-methoxyphenyl)ethanethiol are undocumented. As the molecule itself is achiral, any discussion of stereoselectivity would depend on its reactions with chiral reagents or catalysts, or the creation of new stereocenters during a reaction. Without any published examples of such reactions, no information on diastereoselectivity or other stereochemical outcomes can be provided.

Computational Investigations and Theoretical Characterization of 2 3 Chloro 6 Methoxyphenyl Ethanethiol

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule from first principles. For a molecule like 2-(3-Chloro-6-methoxyphenyl)ethanethiol, these approaches can provide detailed insights into its geometry, stability, and electronic landscape.

Applications of Density Functional Theory (DFT) for Ground State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground-state properties of molecules. For 2-(3-Chloro-6-methoxyphenyl)ethanethiol, a DFT analysis would typically be initiated with a geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.

From this optimized geometry, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles that define the molecular structure would be calculated. For instance, the analysis would yield the precise lengths of the C-Cl, C-O, C-S, and various C-C and C-H bonds, as well as the angles between them.

Furthermore, DFT calculations can elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The distribution and character of these frontier orbitals can also reveal likely sites for electrophilic and nucleophilic attack.

The following table illustrates the type of data that would be generated from a DFT analysis for the optimized geometry of 2-(3-Chloro-6-methoxyphenyl)ethanethiol.

| Parameter | Predicted Value |

| Optimized Ground State Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

For 2-(3-Chloro-6-methoxyphenyl)ethanethiol, NBO analysis would quantify the charge on each atom, providing insight into the effects of the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group on the phenyl ring. This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.

A hypothetical NBO analysis might yield the following data on atomic charges:

| Atom | Natural Atomic Charge (e) |

| Cl | Negative value |

| O (methoxy) | Negative value |

| S (thiol) | Slightly negative value |

| C (attached to Cl) | Positive value |

| C (attached to O) | Positive value |

Note: The values in this table are illustrative and represent expected trends.

Molecular Modeling and Advanced Dynamics Simulations

While quantum chemical methods provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its behavior over time. Molecular dynamics (MD) simulations would model the movement of the atoms in 2-(3-Chloro-6-methoxyphenyl)ethanethiol at a given temperature, providing a view of its conformational flexibility. This is particularly relevant for the ethanethiol (B150549) side chain, which can adopt various rotational conformations. MD simulations can help identify the most populated conformations and the energy barriers between them.

Theoretical Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be used to map out potential reaction pathways for a molecule. For 2-(3-Chloro-6-methoxyphenyl)ethanethiol, this could involve studying reactions such as the oxidation of the thiol group or electrophilic aromatic substitution on the phenyl ring. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the activation energies and reaction rates. The geometry of the transition state provides a snapshot of the molecule at the peak of the reaction barrier, revealing the critical structural changes that occur during the reaction.

Computational Derivation of Structure-Reactivity Correlations

By systematically studying a series of related molecules, computational methods can help establish correlations between molecular structure and reactivity. For derivatives of 2-(3-Chloro-6-methoxyphenyl)ethanethiol, one could investigate how changing the substituents on the phenyl ring affects properties like the HOMO-LUMO gap or the charge distribution. These correlations provide a deeper understanding of the underlying electronic effects that govern reactivity. For example, replacing the chloro group with a more electron-withdrawing group would be expected to lower the HOMO and LUMO energies and potentially alter the preferred sites of reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (In Vitro Context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In a hypothetical in vitro study involving 2-(3-Chloro-6-methoxyphenyl)ethanethiol and its analogs, a QSAR model could be developed to predict their activity based on calculated molecular descriptors. nih.gov

These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By identifying which descriptors are most important for predicting activity, a QSAR model can provide mechanistic hypotheses about how these molecules interact with a biological target. nih.gov For instance, if activity is strongly correlated with the charge on the sulfur atom, it might suggest that this atom is involved in a key interaction with a receptor.

Applications of 2 3 Chloro 6 Methoxyphenyl Ethanethiol in Advanced Organic Synthesis

Utility as a Building Block in the Construction of Complex Organic Molecules

There is no available scientific literature that describes the use of 2-(3-Chloro-6-methoxyphenyl)ethanethiol as a foundational building block for the total synthesis or modular construction of complex organic molecules.

Role as a Ligand or Precursor in Metal-Mediated Catalytic Transformations

No studies have been identified that report the use of 2-(3-Chloro-6-methoxyphenyl)ethanethiol as a ligand for metal centers or as a precursor to a catalytically active species in metal-mediated transformations. While thiol-containing molecules, in general, are utilized in catalysis, no specific data exists for this compound.

Strategic Integration into Heterocycle Synthesis

There are no documented methods or research findings that detail the strategic use of 2-(3-Chloro-6-methoxyphenyl)ethanethiol in the formation of heterocyclic ring systems.

Mechanistic Biological Investigations of 2 3 Chloro 6 Methoxyphenyl Ethanethiol Strictly in Vitro Focus

In Vitro Studies of Molecular Target Engagement

There is no available research identifying the specific molecular targets of 2-(3-Chloro-6-methoxyphenyl)ethanethiol .

Elucidation of Enzyme Inhibition Mechanisms in Cell-Free Systems

No studies detailing the inhibitory effects of 2-(3-Chloro-6-methoxyphenyl)ethanethiol on any enzymes in cell-free assays have been found.

Analysis of Covalent Modification of Biomolecules, with Emphasis on Cysteine Targeting

There is no documented evidence or analysis concerning the covalent modification of biomolecules, including any specific interactions with cysteine residues, by 2-(3-Chloro-6-methoxyphenyl)ethanethiol .

Structure-Activity Relationship (SAR) Delineation for Observed In Vitro Biological Phenomena

No in vitro biological phenomena have been reported for 2-(3-Chloro-6-methoxyphenyl)ethanethiol , and therefore no structure-activity relationship studies have been delineated.

Computational Molecular Docking and Prediction of Binding Affinities to Biological Receptors (In Vitro)

No computational studies, including molecular docking simulations or binding affinity predictions, for the interaction of 2-(3-Chloro-6-methoxyphenyl)ethanethiol with any biological receptors have been published.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloro-6-methoxyphenyl)ethanethiol, and how do reaction conditions influence yield and purity?

- Methodology :

- Retrosynthetic Analysis : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to identify feasible routes. For example, coupling 3-chloro-6-methoxyphenyl precursors with ethanethiol derivatives via nucleophilic substitution or thiol-ene reactions .

- Scalability : Industrial methods for similar thiols involve sealed reactors, controlled reagent addition, and reduced-pressure distillation to minimize solvent use and enhance purity .

- Key Parameters : Monitor reaction temperature (to avoid thiol oxidation) and stoichiometric ratios of halogenated precursors to thiolating agents.

Q. How can researchers characterize the purity and structural integrity of 2-(3-Chloro-6-methoxyphenyl)ethanethiol?

- Analytical Techniques :

- GC-MS/NMR : Confirm molecular structure via H/C NMR (e.g., aromatic proton shifts at 6.5–7.5 ppm for chloro-methoxy substituents) and mass spectrometry (molecular ion peak matching theoretical mass ~202.7 g/mol) .

- Thiol Quantification : Use Ellman’s assay (DTNB reagent) to quantify free thiol groups, ensuring no disulfide formation during synthesis .

Q. What are the stability challenges associated with this compound under standard laboratory conditions?

- Experimental Design :

- Oxidation Studies : Expose the compound to air, light, and varying pH levels. Monitor degradation via TLC or HPLC. Thiols are prone to oxidation; antioxidants like BHT or inert atmospheres (N) are recommended .

- Storage : Store at –20°C in amber vials with desiccants to prolong shelf life .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-6-methoxy substituents influence the compound’s reactivity in nucleophilic or radical reactions?

- Mechanistic Analysis :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density distribution. The electron-withdrawing chloro group and electron-donating methoxy group create a polarized aromatic ring, directing electrophilic substitution to specific positions .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., unsubstituted ethanethiol) in SN2 or thiol-Michael addition reactions .

Q. What strategies resolve contradictory data in kinetic studies of thiol-disulfide exchange reactions involving this compound?

- Data Contradiction Analysis :

- Control Experiments : Replicate reactions under strict anaerobic conditions to rule out oxidation artifacts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish between kinetic vs. equilibrium-driven discrepancies .

Q. How can this compound be functionalized for site-specific bioconjugation in protein engineering or probe design?

- Methodology :

- Thiol-Maleimide Coupling : React with maleimide-functionalized probes under pH 6.5–7.5 to target cysteine residues. Validate conjugation efficiency via SDS-PAGE or MALDI-TOF .

- Click Chemistry : Modify the thiol group into azides for copper-free strain-promoted reactions, minimizing toxicity in biological systems .

Q. What computational tools predict the environmental fate or toxicity profile of 2-(3-Chloro-6-methoxyphenyl)ethanethiol?

- Predictive Toxicology :

- EPA DSSTox Database : Compare structural analogs (e.g., chlorinated thiols) to estimate biodegradation pathways or aquatic toxicity using QSAR models .

- Molecular Dynamics : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.